molecular formula C18H23F2N5O B6460214 2-({1-[(3,3-difluorocyclobutyl)methyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine CAS No. 2549049-65-0

2-({1-[(3,3-difluorocyclobutyl)methyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine

Cat. No.: B6460214
CAS No.: 2549049-65-0
M. Wt: 363.4 g/mol
InChI Key: XJMJPFACAAKLDY-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative featuring two key substituents:

A piperidin-4-yloxy group linked to a 3,3-difluorocyclobutylmethyl moiety at the 2-position of the pyrimidine core.

A 1-methyl-1H-pyrazol-4-yl group at the 5-position of the pyrimidine.

The 3,3-difluorocyclobutylmethyl-piperidine moiety likely contributes to conformational rigidity and enhanced metabolic stability due to fluorine substitution, while the pyrazole group may influence target binding affinity.

Properties

IUPAC Name

2-[1-[(3,3-difluorocyclobutyl)methyl]piperidin-4-yl]oxy-5-(1-methylpyrazol-4-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F2N5O/c1-24-12-15(10-23-24)14-8-21-17(22-9-14)26-16-2-4-25(5-3-16)11-13-6-18(19,20)7-13/h8-10,12-13,16H,2-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMJPFACAAKLDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)CC4CC(C4)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs or functional group substitutions with the target molecule, enabling comparative analysis of design strategies and inferred properties.

Piperidine-Substituted Pyrimidines
Compound Name Key Structural Differences vs. Target Compound Molecular Weight Notable Features Reference
2-({1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine Pyridinyl substituent (3-fluoro-5-trifluoromethyl) replaces 3,3-difluorocyclobutylmethyl 422.38 Increased lipophilicity from trifluoromethyl group; potential for improved CNS penetration
N-[(3,3-Difluorocyclobutyl)methyl]-5-(1-methyl-1H-pyrazol-4-yl)-2-[3-(1-methyl-1H-pyrazol-4-yl)phenyl]pyrimidin-4-amine Additional pyrazole-phenyl group replaces piperidin-4-yloxy Not provided Dual pyrazole substitution may enhance target engagement in kinase inhibitors

Inferences :

  • Fluorinated Cyclic Substituents : The 3,3-difluorocyclobutyl group in the target compound balances lipophilicity and metabolic stability compared to aromatic substituents (e.g., trifluoromethylpyridine in ), which may improve oral bioavailability.
  • Piperidine Linkers : The ether linkage (piperidin-4-yloxy) in the target compound may enhance solubility versus amine-linked analogs (e.g., ).
Pyrazolo-Pyrimidine Hybrids
Compound Name Core Structure vs. Target Compound Molecular Weight Biological Relevance Reference
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Thieno-pyrimidine fused with pyrazolo-pyrimidine Not provided Potential kinase inhibitor scaffold (e.g., PI3K)
GDC-0941 (Thieno[3,2-d]pyrimidine PI3K Inhibitor) Thieno-pyrimidine core 514.52 Clinically validated PI3K inhibitor (IC₅₀ = 3 nM)

Inferences :

  • Core Rigidity: The pyrimidine core in the target compound offers synthetic flexibility compared to fused thieno-pyrimidine systems (e.g., ), which may improve selectivity.
  • Pyrazole vs. Thiophene : The 1-methylpyrazole substituent in the target compound may reduce off-target interactions compared to thiophene-containing analogs.
Kinase Inhibitors with Fluorinated Motifs
Compound Name Fluorinated Substituent vs. Target Compound Molecular Weight Target/Application Reference
PF-06700841 (Dual TYK2/JAK1 Inhibitor) Difluorocyclopropyl group 447.43 Autoimmune diseases (Phase II trials)
8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives Dichlorobenzyl-piperidine substituent Not provided Kinase inhibition (structural focus)

Inferences :

  • Fluorinated Cyclic Groups : The 3,3-difluorocyclobutyl group in the target compound may mimic the conformational effects of difluorocyclopropyl groups in kinase inhibitors (e.g., ), enhancing target binding.
  • Piperidine Modifications : Substituting dichlorobenzyl () with difluorocyclobutylmethyl may reduce toxicity risks associated with halogenated aromatics.

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